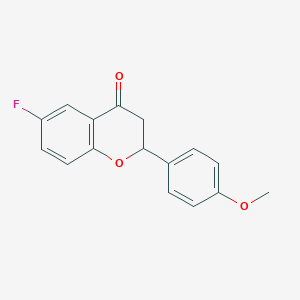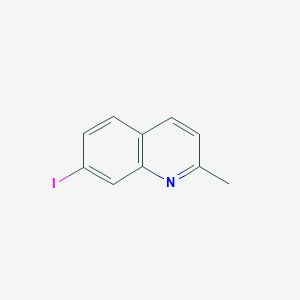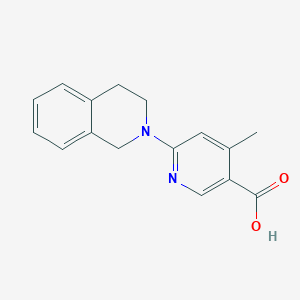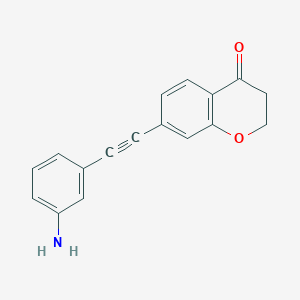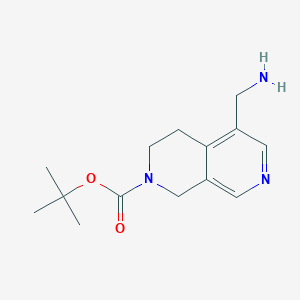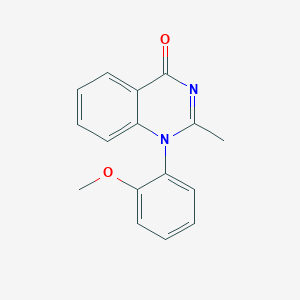
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H12BrN3 It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a nitrile group at the 4-position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile typically involves the reaction of 5-bromopyridine-3-carbaldehyde with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloropyridin-3-yl)piperidine-4-carbonitrile
- 1-(5-Fluoropyridin-3-yl)piperidine-4-carbonitrile
- 1-(5-Iodopyridin-3-yl)piperidine-4-carbonitrile
Uniqueness
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile is unique due to the presence of the bromine atom, which imparts specific chemical and physical properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the combination of the piperidine and pyridine rings with the nitrile group provides a unique structural framework that can be exploited in various research fields.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2 |
Clave InChI |
ZTJOIJLNFRGLHP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C#N)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

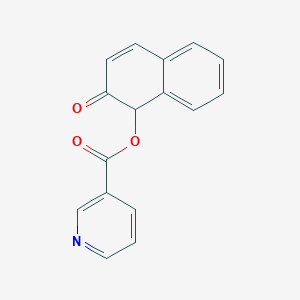
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
